molecular formula C19H23NO2 B2386479 Methyl 4-(dibenzylamino)butanoate CAS No. 94914-32-6

Methyl 4-(dibenzylamino)butanoate

Cat. No. B2386479
CAS RN: 94914-32-6
M. Wt: 297.398
InChI Key: NRSNDQYVNKDANQ-UHFFFAOYSA-N
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Description

Methyl 4-(dibenzylamino)butanoate, also known as 4-DBB, is an organic compound used in the synthesis of various other substances. It is a colorless solid that is soluble in many organic solvents. 4-DBB is used in the synthesis of pharmaceuticals, polymers, and other organic compounds. It is important to understand the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 4-DBB.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Dibenzylamino Compounds : The synthesis and characterization of porphyrazinoctamine derivatives, including studies on magnesium(II) and nickel(II) complexes, demonstrate the chemical versatility of dibenzylamino compounds. These studies highlight the potential of such compounds for further application in chemical synthesis and material science (Mani et al., 1994).

  • Catalytic Applications : Research on the catalytic transfer hydrogenation of benzonitriles using alcohols as hydrogen sources has shown the efficiency of dibenzylamino compounds in facilitating chemical transformations. This highlights their potential role in developing new catalytic processes (Garduño & García, 2017).

  • Chemical Structure and Reactivity : Studies on the synthesis of new amines for enhanced CO2 capture performance illustrate how the chemical structure of dibenzylamino compounds affects their physical and chemical properties, such as solubility and reactivity. This is crucial for designing efficient CO2 capture materials (Singto et al., 2016).

  • Organic Synthesis Building Blocks : The development of N,N-Dibenzylamino aldehydes as chiral building blocks in synthetic organic chemistry, enabling the transformation to aldimines and subsequent diastereoselective methylene transfer, exemplifies the utility of these compounds in constructing complex molecular architectures (Reetz & Lee, 2001).

properties

IUPAC Name

methyl 4-(dibenzylamino)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2/c1-22-19(21)13-8-14-20(15-17-9-4-2-5-10-17)16-18-11-6-3-7-12-18/h2-7,9-12H,8,13-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRSNDQYVNKDANQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCN(CC1=CC=CC=C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(dibenzylamino)butanoate

CAS RN

94914-32-6
Record name methyl 4-(dibenzylamino)butanoate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Heat a solution of methyl 4-aminobutanoate hydrochloride (11 g, 71.9 mmol), benzylbromide (25.2 g, 147.3 mmol) and K2CO3 (21.8 g, 158.2 mmol) in MeCN (200 mL) at 40° C. overnight. Concentrate the mixture to dryness, pour the residue into water, extract with EtOAc (3×), wash the combined organics with brine, dry over Na2SO4, concentrate and purify via silica gel chromatography to give the title compound (19.5 g, 91%). 1H NMR (400 MHz, DMSO-d6): δ 7.33-7.18 (m, 10H), 3.57 (s, 3H), 3.52 (s, 4H), 2.43-2.28 (m, 4H), 1.83-1.76 (m, 2H).
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
25.2 g
Type
reactant
Reaction Step One
Name
Quantity
21.8 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
91%

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